Cas no 53623-37-3 (4-(4-ethoxyphenyl)-4-oxobutanoic acid)

4-(4-Ethoxyphenyl)-4-oxobutanoic acid is a versatile organic compound characterized by its ketone and carboxylic acid functional groups, making it a valuable intermediate in synthetic chemistry. The ethoxyphenyl moiety enhances its solubility in organic solvents, while the oxobutanoic acid segment allows for further functionalization, such as esterification or amidation. This compound is particularly useful in pharmaceutical and agrochemical research, where it serves as a precursor for the synthesis of more complex molecules. Its well-defined structure and reactivity profile enable precise modifications, facilitating the development of targeted compounds. High purity and stability under standard conditions further underscore its utility in laboratory and industrial applications.
4-(4-ethoxyphenyl)-4-oxobutanoic acid structure
53623-37-3 structure
Product name:4-(4-ethoxyphenyl)-4-oxobutanoic acid
CAS No:53623-37-3
MF:C12H14O4
Molecular Weight:222.237164020538
MDL:MFCD00100659
CID:89769
PubChem ID:725709

4-(4-ethoxyphenyl)-4-oxobutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(4-ethoxyphenyl)-4-oxobutanoic acid
    • 3-(4-Ethoxybenzoyl)propionic acid
    • 3-(p-Ethoxy-benzoyl)-propionsaeure
    • 3-<4-Aethoxy-benzoyl>-propionsaeure
    • 4-(4-Aethoxy-phenyl)-4-oxo-buttersaeure
    • 4-(4-ethoxy-phenyl)-4-oxo-butyric acid
    • 4-oxo-4-(4-ethoxyphenyl)butanoic acid
    • CS-0309227
    • AKOS000200526
    • CHEMBL1742087
    • 4-(4-ethoxyphenyl)-4-oxo-butanoate
    • MLS000550850
    • SR-01000513151-1
    • SCHEMBL4262518
    • DTXSID50352400
    • STK202165
    • HMS547F01
    • BB 0221115
    • Oprea1_267646
    • A829691
    • SR-01000513151
    • MFCD00100659
    • EN300-17021
    • J-513495
    • PS-4195
    • SMR000144978
    • FT-0616618
    • Benzenebutanoic acid, 4-ethoxy-.gamma.-oxo-
    • 4-(4-Ethoxyphenyl)-4-oxobutyric acid
    • Maybridge1_002047
    • CHEBI:167786
    • N-HYDROXY-N-PYRIMIDIN-2-YLIMINOFORMAMIDE
    • HMS2455P11
    • 53623-37-3
    • NS00016660
    • DB-021652
    • G70568
    • MDL: MFCD00100659
    • インチ: 1S/C12H14O4/c1-2-16-10-5-3-9(4-6-10)11(13)7-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15)
    • InChIKey: HXMFVOXVXQBEEJ-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC(=CC=1)C(CCC(=O)O)=O

計算された属性

  • 精确分子量: 222.08900
  • 同位素质量: 221.081384
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 236
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.4
  • XLogP3: 2.4
  • Surface Charge: -1
  • 互变异构体数量: 2

じっけんとくせい

  • Color/Form: けっしょうふんまつ
  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: 136 °C
  • Boiling Point: 426.7±25.0 °C at 760 mmHg
  • フラッシュポイント: 166.6±16.7 °C
  • PSA: 63.60000
  • LogP: 2.13280
  • Solubility: 未確定
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

4-(4-ethoxyphenyl)-4-oxobutanoic acid Security Information

4-(4-ethoxyphenyl)-4-oxobutanoic acid 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-(4-ethoxyphenyl)-4-oxobutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-17021-0.05g
4-(4-ethoxyphenyl)-4-oxobutanoic acid
53623-37-3 95%
0.05g
$19.0 2023-09-20
Enamine
EN300-17021-0.25g
4-(4-ethoxyphenyl)-4-oxobutanoic acid
53623-37-3 95%
0.25g
$19.0 2023-09-20
Apollo Scientific
OR22072-1g
4-(4-Ethoxyphenyl)-4-oxobutanoic acid
53623-37-3 95
1g
£18.00 2025-02-19
Fluorochem
207382-25g
4-(4-Ethoxyphenyl)-4-oxobutyric acid
53623-37-3 97%
25g
£2289.00 2022-03-01
TRC
E895143-500mg
4-(4-Ethoxyphenyl)-4-oxobutanoic Acid
53623-37-3
500mg
$ 80.00 2022-06-05
Cooke Chemical
BD0869548-25g
4-(4-Ethoxyphenyl)-4-oxobutanoicacid
53623-37-3 95+%
25g
RMB 1684.00 2025-02-20
Alichem
A019117753-100g
4-(4-Ethoxyphenyl)-4-oxobutanoic acid
53623-37-3 95%
100g
$629.64 2023-09-01
Enamine
EN300-17021-10.0g
4-(4-ethoxyphenyl)-4-oxobutanoic acid
53623-37-3 95%
10.0g
$69.0 2023-02-09
Enamine
EN300-17021-5.0g
4-(4-ethoxyphenyl)-4-oxobutanoic acid
53623-37-3 95%
5.0g
$43.0 2023-02-09
Fluorochem
207382-1g
4-(4-Ethoxyphenyl)-4-oxobutyric acid
53623-37-3 97%
1g
£333.00 2022-03-01

4-(4-ethoxyphenyl)-4-oxobutanoic acid 関連文献

4-(4-ethoxyphenyl)-4-oxobutanoic acidに関する追加情報

Research Brief on 4-(4-ethoxyphenyl)-4-oxobutanoic acid (CAS: 53623-37-3): Recent Advances and Applications

4-(4-ethoxyphenyl)-4-oxobutanoic acid (CAS: 53623-37-3) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules and its role in modulating various biological pathways. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and applications in drug development.

Recent literature has explored the synthetic routes for 4-(4-ethoxyphenyl)-4-oxobutanoic acid, with an emphasis on green chemistry approaches to improve yield and reduce environmental impact. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic method using palladium nanoparticles, achieving a 92% yield under mild conditions. This advancement is particularly relevant for scalable production in pharmaceutical manufacturing.

In terms of pharmacological activity, 4-(4-ethoxyphenyl)-4-oxobutanoic acid has shown promise as an anti-inflammatory agent. A preclinical study in the European Journal of Pharmacology (2024) reported its ability to inhibit NF-κB signaling, a key pathway in chronic inflammation. The compound exhibited a dose-dependent reduction in pro-inflammatory cytokines, suggesting potential applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the compound's role in cancer research. A recent paper in Bioorganic & Medicinal Chemistry Letters (2024) identified 4-(4-ethoxyphenyl)-4-oxobutanoic acid as a precursor for developing novel histone deacetylase (HDAC) inhibitors. These inhibitors are a promising class of anticancer agents, and the study highlighted the compound's favorable pharmacokinetic profile in mouse models.

Furthermore, computational studies have provided insights into the molecular interactions of 4-(4-ethoxyphenyl)-4-oxobutanoic acid with biological targets. Molecular docking simulations revealed strong binding affinities for several enzymes involved in metabolic disorders, positioning the compound as a potential lead for developing new therapies for diabetes and obesity.

In conclusion, 4-(4-ethoxyphenyl)-4-oxobutanoic acid (CAS: 53623-37-3) continues to be a compound of high interest in chemical biology and pharmaceutical research. Its versatile applications, from anti-inflammatory agents to anticancer precursors, underscore its potential in drug discovery. Future research should focus on optimizing its synthetic pathways and exploring its therapeutic efficacy in clinical settings.

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